molecular formula C13H15N B1596604 N,N-dimethyl-1-(naphthalen-1-yl)methanamine CAS No. 16413-71-1

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Cat. No.: B1596604
CAS No.: 16413-71-1
M. Wt: 185.26 g/mol
InChI Key: PTKSORMJFKONON-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(naphthalen-1-yl)methanamine: is an organic compound that belongs to the class of amines It consists of a naphthalene ring attached to a methanamine group, where the nitrogen atom is substituted with two methyl groups

Scientific Research Applications

Chemistry

    Catalysis: N,N-dimethyl-1-(naphthalen-1-yl)methanamine can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active amines.

Medicine

    Pharmaceuticals: It may be explored as a potential drug candidate or as a building block in the synthesis of pharmaceutical compounds.

Industry

    Dyes and Pigments: this compound can be used in the production of dyes and pigments due to its aromatic structure.

    Polymers: It can be incorporated into polymeric materials to modify their properties.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305, P310, P338, and P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing N,N-dimethyl-1-(naphthalen-1-yl)methanamine involves the reductive amination of 1-naphthaldehyde with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

      Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

  • Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 1-chloromethylnaphthalene with dimethylamine.

      Reaction Conditions: This reaction is typically performed in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethyl-1-(naphthalen-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

      Common Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

      Major Products: N-oxides or other oxidized amine derivatives.

  • Reduction: : The compound can be reduced to form secondary amines or other reduced products.

      Common Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Major Products: Secondary amines or other reduced derivatives.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

      Common Reagents: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

      Major Products: Substituted amine derivatives.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(naphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-(phenyl)methanamine: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N,N-dimethyl-1-(anthracen-1-yl)methanamine: Similar structure but with an anthracene ring instead of a naphthalene ring.

    N,N-dimethyl-1-(biphenyl-4-yl)methanamine: Similar structure but with a biphenyl ring instead of a naphthalene ring.

Uniqueness

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other aromatic amines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSORMJFKONON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295222
Record name 1-naphthalenemethanamine, n,n-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16413-71-1
Record name 1-[(Dimethylamino)methyl]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16413-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 100674
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16413-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthalenemethanamine, n,n-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-naphthaldehyde (1.50 g, 9.62 mmol, 1.00 equiv) in 40 mL THF is added NaOAc (0.79 g, 9.62 mmol, 1.00 equiv), Me2NH.HCl (863 mg, 10.6 mmol, 1.10 equiv), and AcOH (0.11 mL, 1.9 mmol, 0.20 equiv) at 23° C. NaBH(OAc)3 (4.08 g, 19.3 mmol, 2.00 equiv) is added in three portions over five minutes. The suspension is stirred for 12 hours before solvent is removed in vacuo. To the residue is added 10 mL sat. NaHCO3(aq) and 10 mL CH2Cl2. The phases are separated and the aqueous phase is extracted with CH2Cl2 (3×10 mL). The combined organic phase is concentrated in vacuo. The residue is purified by chromatography on silica gel eluting with hexanes/EtOAc 3:2 (v/v) to afford 1.64 g of the title compound as a colorless liquid (92% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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